Leucothionin
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Overview
Description
Leucothionin is a colorless compound formed from the reduction of thionin, a violet-colored dye. It is known for its reversible reaction with iron (II) ions, which can be driven by light energy. This compound is significant in various scientific fields due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucothionin is typically synthesized through the reduction of thionin. The reaction involves mixing thionin solution with iron (II) sulfate in the presence of sulfuric acid. The reaction is driven by light energy, causing the violet thionin solution to turn colorless as it forms this compound .
Industrial Production Methods
The reaction is facilitated by light exposure, which can be achieved using an overhead projector .
Chemical Reactions Analysis
Types of Reactions
Leucothionin primarily undergoes oxidation-reduction reactions. The reduction of thionin to this compound involves the gain of electrons, while the reverse reaction involves the loss of electrons .
Common Reagents and Conditions
Thionin: The starting material for the synthesis of this compound.
Iron (II) sulfate: Acts as the reducing agent.
Sulfuric acid: Provides the acidic medium necessary for the reaction.
Light energy: Drives the reduction reaction.
Major Products Formed
The primary product of the reduction reaction is this compound. When the light source is removed, the reaction can reverse, regenerating thionin from this compound .
Scientific Research Applications
Leucothionin has several applications in scientific research:
Chemistry: Used in studies involving reversible redox reactions and photochemistry.
Biology: Employed as a dye in various biological assays.
Medicine: Investigated for its potential use in diagnostic procedures.
Industry: Utilized in the flow injection determination of oxidants.
Mechanism of Action
The mechanism of action of leucothionin involves its ability to undergo reversible redox reactions. The compound acts as a reducing agent, donating electrons in the presence of light energy. This property is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Thionin: The oxidized form of leucothionin, which is violet in color.
Methylene blue: Another dye that undergoes similar redox reactions.
Safranin: A dye with comparable properties used in biological staining.
Uniqueness
This compound is unique due to its reversible reaction driven by light energy, making it valuable in photochemical studies and applications where controlled redox reactions are required .
Properties
Molecular Formula |
C18H23N3S |
---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
7-N,7-N-diethyl-3-N,3-N-dimethyl-10H-phenothiazine-3,7-diamine |
InChI |
InChI=1S/C18H23N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12,19H,5-6H2,1-4H3 |
InChI Key |
OKQDKRPSSMTACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C |
Origin of Product |
United States |
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